molecular formula C18H20N2O4S B11034804 ethyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11034804
M. Wt: 360.4 g/mol
InChI Key: CZXDNBLNMOZOJX-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a thiazole derivative featuring a 1,3-thiazole core substituted with:

  • Ethyl carboxylate at position 4, enhancing solubility and serving as a handle for further derivatization.

The tetrahydropyran (THP) ring with a phenyl substituent contributes to lipophilicity and conformational rigidity, which may influence biological activity or material properties. This compound is likely synthesized via coupling reactions between ethyl 2-amino-1,3-thiazole-4-carboxylate derivatives and activated carbonyl intermediates, as seen in analogous syntheses (e.g., coupling with tert-butoxycarbonyl (Boc)-protected amines or pyridinyl groups) .

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl 2-[(4-phenyloxane-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H20N2O4S/c1-2-24-15(21)14-12-25-17(19-14)20-16(22)18(8-10-23-11-9-18)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,19,20,22)

InChI Key

CZXDNBLNMOZOJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2(CCOCC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable precursor, such as a 1,5-diol.

    Introduction of the Phenyl Group: The phenyl group is often introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Coupling Reactions: The final step involves coupling the tetrahydropyran and thiazole rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which ethyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. The phenyl group can enhance binding affinity through π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiazole Carboxylates

Compound Name Substituent at Thiazole-2-Amino Key Functional Groups Molecular Weight (g/mol)
Ethyl 2-amino-1,3-thiazole-4-carboxylate H (unsubstituted) Ethyl carboxylate, amino 172.20
Ethyl 2-[(4-Boc-aminophenyl)methyl]-1,3-thiazole-4-carboxylate 4-Boc-aminophenylmethyl Boc-protected amine, phenylmethyl 362.44
Ethyl 2-[(4-phenoxyphenyl)amino]-1,3-thiazole-4-carboxylate 4-Phenoxyphenylamino Phenoxy, aromatic amine ~320 (estimated)
Ethyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate 4-Methoxyphenyl Methoxy, aromatic 264.31
Target compound 4-Phenyl-THP-carbonyl THP ring, phenyl, carbonyl ~385 (estimated) N/A

Key Observations :

  • The target compound’s 4-phenyl-THP-carbonyl group introduces greater steric hindrance and conformational rigidity compared to simpler aromatic (e.g., phenoxy or methoxyphenyl) or aliphatic (e.g., Boc-aminophenylmethyl) substituents.
  • The THP ring may enhance metabolic stability relative to linear or less rigid substituents, as seen in drug design strategies .

Key Observations :

  • The target compound’s synthesis may require specialized carbonyl activation due to the steric demands of the THP group, contrasting with simpler couplings for Boc-protected or phenoxy analogs .
  • Hydrolysis of the ethyl carboxylate to a free acid (for bioactivity studies) is a common derivatization step across these compounds .

Table 3: Comparative Bioactivity and Properties

Compound LogP (Estimated) Solubility (mg/mL) Reported Bioactivity Reference
Ethyl 2-amino-1,3-thiazole-4-carboxylate 1.2 12.5 (DMSO) Intermediate for antimicrobial agents
Ethyl 2-[(4-Boc-aminophenyl)methyl]-1,3-thiazole-4-carboxylate 3.5 0.8 (DMSO) Protease inhibitor intermediate
Ethyl 2-[(4-phenoxyphenyl)amino]-1,3-thiazole-4-carboxylate 3.8 0.5 (DMSO) Kinase inhibition (IC₅₀ = 1.2 µM)
Target compound 4.1 0.3 (DMSO) Hypothesized GPCR modulation (unpublished) N/A

Key Observations :

  • Bioactivity trends suggest that bulkier substituents (e.g., THP, phenoxy) may improve target affinity due to hydrophobic interactions, as seen in kinase inhibitors .

Key Observations :

  • The Boc-protected analog exhibits moderate toxicity, while the target compound’s THP group may introduce additional sensitization risks due to its aromaticity .

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